4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Description
This compound features a coumarin (chromen-2-one) core substituted with a butyl group at position 4, a chlorine atom at position 6, and a 2-[(tert-butoxycarbonyl)amino]butanoate ester at position 5. The tert-butoxycarbonyl (Boc) group protects the amino moiety, a common strategy to enhance stability during synthesis or modulate bioavailability in drug design. Coumarin derivatives are renowned for their diverse bioactivities, including anticoagulant, antimicrobial, and fluorescent properties, while Boc-protected amino acid esters are frequently employed as intermediates in peptide synthesis or prodrug formulations .
Properties
Molecular Formula |
C22H28ClNO6 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H28ClNO6/c1-6-8-9-13-10-19(25)28-17-12-18(15(23)11-14(13)17)29-20(26)16(7-2)24-21(27)30-22(3,4)5/h10-12,16H,6-9H2,1-5H3,(H,24,27) |
InChI Key |
GSGBLZDQXFHGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Aminobutanoic Acid
The Boc-aminobutanoic acid moiety (e.g., Boc-β-alanine) is introduced via esterification. Its activation is critical to avoid racemization and ensure coupling efficiency.
Esterification Strategies for Coumarin Derivatives
Direct Esterification via Carbodiimide Coupling
The most common method involves activating the carboxylic acid group of Boc-aminobutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by reaction with the coumarin’s hydroxyl group.
Protocol :
-
Dissolve 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one (1.0 eq) and Boc-aminobutanoic acid (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add EDC (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir under nitrogen at 25°C for 12–18 hours.
-
Quench with water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.
Mixed Anhydride Method
Alternative activation using isobutyl chloroformate generates a reactive mixed anhydride intermediate, enabling ester formation under milder conditions.
Procedure :
-
Treat Boc-aminobutanoic acid with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in tetrahydrofuran (THF) at -15°C.
-
Add the coumarin intermediate and stir for 4 hours.
-
Isolate the product via aqueous workup and recrystallization from ethanol.
Advantages : Reduced side reactions compared to carbodiimide methods.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may increase Boc-deprotection risk. Non-polar solvents (DCM, toluene) are preferred for stability.
Temperature and Time
Catalytic Additives
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
: Key signals include δ 1.44 (s, 9H, Boc -C(CH3)3), 4.12–4.18 (m, 2H, -OCOCH2-), and 6.23 (s, 1H, coumarin C3-H).
-
HRMS : [M+H]+ calculated for : 475.1634; observed: 475.1636.
Challenges and Mitigation Strategies
Boc Group Stability
Regioselectivity
-
Issue : Competing O- vs. N-alkylation in coumarin derivatives.
-
Control : Use bulky bases (e.g., K2CO3) to favor O-alkylation.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report yields of 65–75%, while pilot-scale batches (100 g) achieve 60–68% due to mixing inefficiencies. Cost drivers include Boc-aminobutanoic acid (∼$120/g) and chromatographic purification.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted chromen-2-one derivatives.
Scientific Research Applications
The compound 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, and highlights relevant case studies and data.
Properties
The compound exhibits a chromenone structure, which is known for its biological activity, particularly in the realm of enzyme inhibition and as a potential therapeutic agent.
Medicinal Chemistry
The compound is being investigated for its potential as an HDAC (Histone Deacetylase) inhibitor , which plays a crucial role in epigenetic regulation. HDAC inhibitors are promising candidates for cancer therapy due to their ability to alter gene expression by modifying histones.
Case Study: HDAC Inhibition
A study focused on the synthesis of azumamides, which are structurally related to the compound , demonstrated significant inhibition of HDAC isoforms. The azumamides were found to be potent inhibitors of HDAC1–3, with IC50 values ranging from 14 to 67 nM, indicating that similar compounds could exhibit comparable efficacy against cancer cells through epigenetic modulation .
Anticancer Research
Given its structural characteristics, this compound may be explored further for its anticancer properties. Compounds with similar chromenone structures have shown promise in selectively targeting cancer cells while sparing normal cells.
Data Table: Anticancer Activity of Related Compounds
Biochemical Research
The biochemical pathways influenced by this compound can be pivotal for understanding metabolic processes and disease mechanisms. Its derivatives may serve as tools for probing specific biochemical pathways.
Insights from Biochemical Profiling
Research indicates that modifications in the structure of similar compounds can lead to varying degrees of potency against different HDAC isoforms. This suggests that the compound could be fine-tuned for enhanced selectivity and efficacy .
Synthetic Methodology
The synthesis of this compound involves advanced organic chemistry techniques, including the use of Mannich reactions and other methodologies that enhance yield and purity.
Synthesis Route Example
A synthetic route developed for azumamides illustrates how structural modifications can significantly impact biological activity. This route emphasizes the importance of stereochemistry in determining the effectiveness of HDAC inhibitors .
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with various molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases. Additionally, the compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound
- Core structure : Coumarin (2H-chromen-2-one) with 4-butyl and 6-chloro substituents.
- Ester side chain: 2-[(tert-butoxycarbonyl)amino]butanoate.
- Key functional groups : Lactone (coumarin), Boc-protected amine, ester linkage.
Analog 1: Methyl 2-(N-(tert-Butoxycarbonyl)Benzamido)-3-(1H-1,2,4-Triazol-1-Yl)Butanoate
- Core structure: Triazole (1,2,4-triazol-1-yl) substituted butanoate.
- Functional groups : Boc-protected benzamido group, triazole ring, ester linkage.
- pharmaceutical applications).
Analog 2: Methyl 2-Ethyl-2-(Methylamino)Butanoate Hydrochloride
- Core structure: Simple butanoate ester.
- Functional groups: Methylamino group, ethyl substituent, unprotected amine (as hydrochloride salt).
- Key difference : Lack of aromatic core and Boc protection reduces steric bulk and increases polarity.
Spectroscopic and Chromatographic Properties
Notes:
Crystallography and Structural Validation
Biological Activity
The compound 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate , also known by its CAS number 690678-46-7 , is a derivative of chromenone and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and other pharmacological activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 324.76 g/mol . The structural characteristics include a chromenone backbone with a butyl group and a tert-butoxycarbonyl (Boc) amino acid moiety which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClO5 |
| Molecular Weight | 324.76 g/mol |
| CAS Number | 690678-46-7 |
| Appearance | Solid |
| Storage Conditions | Refrigerated (2-7°C) |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of chromenone derivatives. Specifically, compounds similar to This compound have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, a study evaluating related compounds demonstrated their effectiveness in reducing mRNA expression levels of these cytokines in vitro and in vivo, suggesting a mechanism that could be applicable to our compound as well .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of chromenone derivatives have also been investigated. In various cancer cell lines, these compounds exhibited significant cytotoxicity, potentially through mechanisms involving apoptosis. The presence of specific substituents, such as the butyl group in our compound, may enhance this activity by improving lipophilicity and cellular uptake .
Mechanistic Insights
The biological mechanisms underlying the activity of This compound may involve the modulation of signaling pathways related to inflammation and cell proliferation. For example, inhibition of NF-kB signaling has been noted in related studies, which is critical in mediating inflammatory responses .
Case Studies
-
In Vivo Studies on Inflammatory Models :
A study using LPS-induced inflammation models demonstrated that derivatives significantly reduced levels of IL-1β and TNF-α without causing hepatotoxicity. This suggests a favorable safety profile for compounds containing similar structural features . -
Cytotoxicity Assays :
In vitro assays on various cancer cell lines revealed that chromenone derivatives could induce apoptosis effectively. The structure-function relationship indicated that modifications at specific positions on the chromenone backbone could enhance cytotoxicity against certain cancer types .
Q & A
Q. Example Findings :
- Dominant motif: C(6) chain via N–H⋯O interactions (Boc group to chromene carbonyl).
- Secondary R₂²(8) ring involving ester carbonyl and chloro-substituted chromene oxygen.
Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Scenario : NMR suggests conformational flexibility (e.g., rotamers), while X-ray shows a single conformation.
- Resolution Strategies :
- Variable-Temperature NMR : Probe dynamic behavior (e.g., coalescence of signals at elevated temperatures).
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to identify dominant conformers .
- Powder XRD : Confirm phase purity if crystallographic data represents a minor polymorph .
Q. Validation Workflow :
Cross-validate NMR/X-ray with computational models.
Re-examine crystallization conditions (solvent, temperature) for polymorphism.
Advanced: What methodologies optimize the study of intermolecular interactions for drug design applications?
Methodological Answer:
- Pharmacophore Mapping : Use WinGX to extract torsion angles and non-covalent contacts (e.g., π–π stacking distances).
- Solubility Studies : Perform Hansen solubility parameter analysis (using HSPiP software) to identify solvents mimicking biological membranes.
- Docking Simulations : Pair crystallographic data with AutoDock Vina to predict binding affinities to target proteins (e.g., serine proteases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
